FTO Enzymatic Inhibition Potency – Cross-Study Comparison of IC50 Values
MO-I-500 inhibits purified FTO demethylase activity with an IC50 of 8.7 μM in vitro, measured using an artificial small methylated substrate . In cross-study comparison, this potency is intermediate relative to other characterized FTO inhibitors: compound C6 (1,2,3-triazole series) exhibits IC50 = 0.78 μM (approx. 11-fold more potent) [1]; acylhydrazone 8t shows IC50 = 7.3 μM (modestly more potent) ; while the natural product radicicol displays IC50 = 16.04 μM (approx. 2-fold less potent) [2]. MO-I-500's potency must be interpreted in the context of its extensive biological validation rather than as a purely potency-driven selection criterion.
| Evidence Dimension | In vitro FTO enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.7 μM |
| Comparator Or Baseline | C6: IC50 = 0.78 μM; Acylhydrazone 8t: IC50 = 7.3 μM; Radicicol: IC50 = 16.04 μM |
| Quantified Difference | MO-I-500 is 11.2-fold less potent than C6; 1.2-fold less potent than 8t; 1.8-fold more potent than radicicol |
| Conditions | Purified FTO demethylase assay with artificial methylated substrate |
Why This Matters
Understanding MO-I-500's relative enzymatic potency allows researchers to select the appropriate FTO inhibitor for their experimental system, balancing target engagement with downstream biological validation data.
- [1] Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer. J Enzyme Inhib Med Chem. 2022;37(1):1995-2003. DOI: 10.1080/14756366.2022.2098954. View Source
- [2] Identification of Natural Compound Radicicol as a Potent FTO Inhibitor. CiteAb. Available at: https://www.citeab.com/. View Source
